molecular formula C26H42N4O5 B1602229 H-Leu-Leu-Val-Phe-OH CAS No. 24205-68-3

H-Leu-Leu-Val-Phe-OH

Cat. No.: B1602229
CAS No.: 24205-68-3
M. Wt: 490.6 g/mol
InChI Key: ROYAAVOKOANBIB-CMOCDZPBSA-N
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Description

The compound H-Leu-Leu-Val-Phe-OH is a tetrapeptide composed of four amino acids: leucine, leucine, valine, and phenylalanine. This peptide sequence is known for its role in various biological processes and its potential applications in scientific research and industry. The structure of this compound allows it to participate in self-assembly processes, forming stable hydrogels and other nanostructures.

Scientific Research Applications

H-Leu-Leu-Val-Phe-OH has a wide range of scientific research applications due to its ability to form stable hydrogels and nanostructures. In chemistry, it is used as a building block for the synthesis of more complex peptides and proteins. In biology, it serves as a model peptide for studying protein folding and self-assembly processes. In medicine, this compound is explored for its potential in drug delivery systems and tissue engineering. Its biocompatibility and ability to mimic natural tissues make it an attractive candidate for developing biomaterials .

Safety and Hazards

When handling peptides like “H-Leu-Leu-Val-Phe-OH”, it is recommended to avoid breathing mist, gas, or vapors, avoid contact with skin and eyes, use personal protective equipment, ensure adequate ventilation, and remove all sources of ignition .

Future Directions

Peptides like “H-Leu-Leu-Val-Phe-OH” have found a range of applications in nanomedicine, from drug delivery and biomaterials to new therapeutic paradigms . The self-assembly of peptides into various nanostructures holds substantial promise for the creation of next-generation nanomedicines .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of H-Leu-Leu-Val-Phe-OH can be achieved through solid-phase peptide synthesis (SPPS) or liquid-phase peptide synthesis. In SPPS, the peptide is assembled step-by-step on a solid support, with each amino acid being added sequentially. The process involves the use of protecting groups to prevent unwanted reactions and coupling reagents to facilitate the formation of peptide bonds. Common protecting groups include tert-butyloxycarbonyl (Boc) and fluorenylmethyloxycarbonyl (Fmoc), while coupling reagents such as dicyclohexylcarbodiimide (DCC) and N,N’-diisopropylcarbodiimide (DIC) are used .

Industrial Production Methods: Industrial production of this compound typically involves large-scale SPPS using automated peptide synthesizers. These machines can efficiently produce high-purity peptides by automating the repetitive steps of deprotection, washing, and coupling. The use of environmentally friendly solvents and reagents is becoming increasingly important in industrial peptide synthesis to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions: H-Leu-Leu-Val-Phe-OH can undergo various chemical reactions, including oxidation, reduction, and substitution. Oxidation reactions may involve the modification of the phenylalanine residue, leading to the formation of oxidized products such as quinones. Reduction reactions can target disulfide bonds if present in the peptide structure .

Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents like Dess-Martin periodinane for selective oxidation and reducing agents such as dithiothreitol (DTT) for disulfide bond reduction. Reaction conditions typically involve mild temperatures and neutral to slightly acidic pH to maintain peptide stability .

Major Products Formed: The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation of the phenylalanine residue can lead to the formation of quinones, while reduction of disulfide bonds results in the formation of free thiol groups .

Mechanism of Action

The mechanism of action of H-Leu-Leu-Val-Phe-OH involves its ability to self-assemble into stable nanostructures through non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and π-π stacking. These interactions allow the peptide to form hydrogels and other nanostructures that can encapsulate and release therapeutic agents in a controlled manner. The molecular targets and pathways involved in its action include integrins and other cell surface receptors that mediate cell adhesion and signaling .

Comparison with Similar Compounds

H-Leu-Leu-Val-Phe-OH can be compared with other similar peptides such as H-Ile-Ile-Val-Phe-OH and H-Leu-Leu-Ile-Phe-OH. These peptides share similar sequences but differ in the specific amino acids present. The unique combination of leucine, valine, and phenylalanine in this compound contributes to its distinct self-assembly properties and stability. Similar compounds include H-Ile-Ile-Val-Phe-OH, H-Leu-Leu-Ile-Phe-OH, and H-Val-Val-Leu-Phe-OH .

Properties

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-3-methylbutanoyl]amino]-3-phenylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H42N4O5/c1-15(2)12-19(27)23(31)28-20(13-16(3)4)24(32)30-22(17(5)6)25(33)29-21(26(34)35)14-18-10-8-7-9-11-18/h7-11,15-17,19-22H,12-14,27H2,1-6H3,(H,28,31)(H,29,33)(H,30,32)(H,34,35)/t19-,20-,21-,22-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROYAAVOKOANBIB-CMOCDZPBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NC(CC(C)C)C(=O)NC(C(C)C)C(=O)NC(CC1=CC=CC=C1)C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H42N4O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00578077
Record name L-Leucyl-L-leucyl-L-valyl-L-phenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00578077
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

490.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24205-68-3
Record name L-Leucyl-L-leucyl-L-valyl-L-phenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00578077
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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